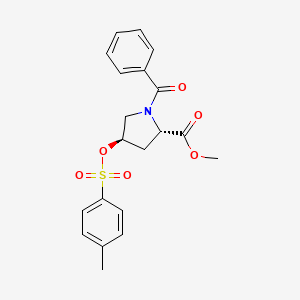

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate

Descripción general

Descripción

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.

Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

Tosylation: The hydroxyl group on the pyrrolidine ring is tosylated using tosyl chloride and a base like pyridine to form the tosyloxy group.

Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Tosyloxy Group

The tosyloxy group is a prime site for nucleophilic displacement due to its excellent leaving-group ability. Common reactions include:

Example Nucleophilic Substitutions :

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines (e.g., NH₃) | 4-Amino-pyrrolidine derivative | Polar aprotic solvent |

| Halides (e.g., KBr) | 4-Bromo-pyrrolidine derivative | DMF, heat |

| Azide (NaN₃) | 4-Azido-pyrrolidine derivative | DMSO, RT |

The reaction follows an SN2 pathway, leading to inversion of configuration at the 4-position. For example, displacement with sodium azide yields (2S,4S)-Methyl 1-benzoyl-4-azidopyrrolidine-2-carboxylate , confirmed by X-ray crystallography in related systems .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization:

Hydrolysis Pathways :

| Condition | Product | Application |

|---|---|---|

| Aqueous HCl (1 M), reflux | (2S,4R)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid | Precursor for amidation |

| LiOH, THF/H₂O | Carboxylate salt | Metal-catalyzed coupling |

The carboxylic acid derivative is pivotal in forming amides or esters via coupling reactions (e.g., EDC/HOBt) .

Cyclization Reactions

The pyrrolidine ring and tosyloxy group facilitate intramolecular cyclization. For instance:

-

Deprotonation of the ester α-carbon generates an enolate.

-

Intramolecular nucleophilic attack on the tosyloxy-bearing carbon forms a four-membered ring.

-

Tosylate elimination yields a β-lactam derivative.

Key Example :

This pathway is stereospecific, with the (4R)-configuration directing the enolate geometry .

Stereochemical Influence on Reactivity

The (2S,4R)-configuration imposes steric and electronic constraints:

-

Tosyloxy Displacement : The trans relationship between the 2-carboxylate and 4-tosyloxy groups favors backside attack in SN2 reactions, preserving stereochemical fidelity .

-

Ring Conformation : The pyrrolidine ring adopts a twist-boat conformation, positioning the tosyloxy group for axial nucleophilic substitution .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate | Lower electrophilicity at C4 due to hydroxyl group |

| (2S,4S)-Tosyloxy analogue | Altered stereochemical outcomes in substitutions |

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. Its ability to stabilize transition states during reactions enhances the selectivity of the synthesis process, making it valuable for producing pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. Its structural features allow for modifications that lead to biologically active derivatives. Research has indicated its potential role in developing new therapeutic agents targeting specific diseases.

Catalysis

In the realm of catalysis, this compound is employed in the development of chiral catalysts for enantioselective reactions. These catalysts are essential for synthesizing compounds with specific stereochemistry, which is critical in drug development.

Material Science

The compound is being explored for its potential in synthesizing novel materials with unique properties. Research into its polymerization behavior and interactions with other materials may lead to advancements in fields like nanotechnology and materials engineering.

Mecanismo De Acción

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and transformations it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-Methyl 1-benzoyl-4-hydroxy-pyrrolidine-2-carboxylate: Similar structure but lacks the tosyloxy group.

(2S,4R)-Methyl 1-benzoyl-4-(methanesulfonyloxy)pyrrolidine-2-carboxylate: Similar structure with a methanesulfonyloxy group instead of a tosyloxy group.

(2S,4R)-Methyl 1-benzoyl-4-(bromomethoxy)pyrrolidine-2-carboxylate: Similar structure with a bromomethoxy group.

Uniqueness

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is unique due to the presence of the tosyloxy group, which makes it a versatile intermediate for nucleophilic substitution reactions

Actividad Biológica

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives, notable for its diverse applications in medicinal chemistry and asymmetric synthesis. This article examines its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

- Molecular Formula : CHNOS

- Molecular Weight : 403.45 g/mol

- CAS Number : 31560-21-1

The biological activity of this compound primarily involves its role as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by stabilizing transition states during reactions.

Key Mechanisms:

- Nucleophilic Substitution : The tosyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse pyrrolidine derivatives.

- Catalysis : It serves as a chiral catalyst in enantioselective reactions, enhancing the yield of desired products.

- Antiviral and Anticancer Activity : The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals targeting viral infections and cancer.

Applications in Medicinal Chemistry

This compound is employed in various research contexts:

- Asymmetric Synthesis : Utilized as a building block for synthesizing enantiomerically pure compounds.

- Pharmaceutical Development : Acts as an intermediate in synthesizing antiviral and anticancer agents .

- Chiral Catalysis : Involved in developing chiral catalysts for various organic reactions .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrrolidine derivatives to highlight its unique properties:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| (2S,4R)-Methyl 1-benzoyl-4-hydroxy-pyrrolidine-2-carboxylate | Structure | Lacks tosyl group |

| (2S,4R)-Methyl 1-benzoyl-4-(methanesulfonyloxy)pyrrolidine-2-carboxylate | - | Contains methanesulfonyloxy group |

| (2S,4R)-Methyl 1-benzoyl-4-(bromomethoxy)pyrrolidine-2-carboxylate | - | Contains bromomethoxy group |

The presence of the tosyl group in this compound enhances its reactivity and versatility compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication pathways, making it a candidate for antiviral drug development .

- Anticancer Properties : In vitro studies demonstrated that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines .

- Chiral Catalysis : The compound has been successfully used in asymmetric synthesis processes, yielding high enantiomeric excesses in target molecules .

Propiedades

IUPAC Name |

methyl (2S,4R)-1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-14-8-10-17(11-9-14)28(24,25)27-16-12-18(20(23)26-2)21(13-16)19(22)15-6-4-3-5-7-15/h3-11,16,18H,12-13H2,1-2H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQQUQWNCVWPDS-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563619 | |

| Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31560-21-1 | |

| Record name | (4R)-1-Benzoyl-4-[[(4-methylphenyl)sulfonyl]oxy]-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.